![molecular formula C20H26N2O2S B2731673 4-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428372-21-7](/img/structure/B2731673.png)
4-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
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Description
4-Ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Characterization of Benzamide Derivatives
Research on benzamide derivatives has produced a variety of compounds with potential therapeutic applications. For instance, novel benzamides and their metal complexes have been synthesized and characterized, demonstrating significant antimicrobial activities against various bacterial strains. These compounds were evaluated for in vitro antibacterial activity, with copper complexes showing enhanced activities compared to free ligands (E. Khatiwora et al., 2013)[https://consensus.app/papers/synthesis-characterization-bioactivity-study-novel-khatiwora/5cae78f05390566d90b1d5637f1a5a6b/?utm_source=chatgpt]. Similarly, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of benzamide derivatives in targeting bacterial enzymes (V. U. Jeankumar et al., 2013)[https://consensus.app/papers/thiazoleaminopiperidine-analogues-design-synthesis-jeankumar/ca1f1071d1dd55bc962f2b589d71d16b/?utm_source=chatgpt].
Potential Therapeutic Applications
Several studies have explored the therapeutic potential of benzamide derivatives. For example, δ-opioid agonists based on benzamide structures have demonstrated analgesic and anti-inflammatory activities in mouse models, suggesting their potential for chronic pain treatment (C. Nozaki et al., 2012)[https://consensus.app/papers/mechanisms-adl5747-adl5859-effects-mice-analgesia-nozaki/571cda50dbbc5f7ea7493473c6ebb45b/?utm_source=chatgpt]. Furthermore, serotonin receptor imaging in Alzheimer's disease patients using a benzamide derivative highlights the utility of these compounds in diagnosing and understanding neurological conditions (V. Kepe et al., 2006)[https://consensus.app/papers/serotonin-receptors-living-brain-alzheimers-disease-kepe/1788c947f0fa516196e349385d644c61/?utm_source=chatgpt].
Innovative Synthesis Approaches
Innovative synthetic methodologies have been developed for creating benzamide derivatives with enhanced properties. For instance, a versatile precursor for trifluoromethyl-substituted heteroarenes was used in a short synthesis approach to Celebrex® (celecoxib), demonstrating the applicability of benzamide derivatives in the synthesis of complex therapeutic molecules (H. Sommer et al., 2017)[https://consensus.app/papers/4ethoxy111trifluoro3buten2one-etfbo-versatile-sommer/a0cf89e14af3539f89dc497b91db7985/?utm_source=chatgpt].
properties
IUPAC Name |
4-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-24-18-7-5-17(6-8-18)20(23)21-11-14-22-12-9-16(10-13-22)19-4-3-15-25-19/h3-8,15-16H,2,9-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHLVOGVCELIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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